molecular formula C19H18N2O2S B13084894 Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate

Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate

Cat. No.: B13084894
M. Wt: 338.4 g/mol
InChI Key: WUFJZDFMHOMWLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate is a thiazole-derived compound characterized by a central thiazole ring substituted with a biphenylamino group at position 2 and an ethyl acetate moiety at position 5. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological applications. Its synthesis typically involves condensation reactions, as seen in analogous compounds (e.g., compound 21 in and ), where intermediates are reacted with diethyl acetylenedicarboxylate (DEAD) or similar reagents under mild conditions . The compound’s structural confirmation relies on elemental analysis and spectral techniques (IR, NMR), which identify key functional groups such as N-H stretches (3168–3227 cm⁻¹) and ester carbonyl signals .

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 2-[2-(4-phenylanilino)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C19H18N2O2S/c1-2-23-18(22)12-17-13-20-19(24-17)21-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,21)

InChI Key

WUFJZDFMHOMWLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated biphenyls.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research has indicated that compounds similar to ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate demonstrate promising anticancer properties. The thiazole ring is known for its biological activity, particularly in inhibiting tumor growth. Studies have shown that derivatives of thiazole can act as effective agents against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are recognized for their ability to inhibit bacterial and fungal growth. This compound could potentially serve as a lead compound in the development of new antimicrobial agents .

Materials Science Applications

Organic Electronics :
The biphenyl moiety in the compound contributes to its electronic properties, making it a candidate for applications in organic electronics. Research into organic light-emitting diodes (OLEDs) and organic photovoltaic cells has highlighted the role of similar compounds in enhancing charge transport and light emission efficiency .

Polymer Chemistry :
In polymer synthesis, thiazole-containing compounds can be utilized as building blocks for creating novel materials with enhanced thermal stability and mechanical properties. This compound may be incorporated into polymer matrices to improve their functional characteristics .

Biochemical Research Applications

Enzyme Inhibition Studies :
The unique structure of this compound allows it to interact with various enzymes, making it useful in enzyme inhibition studies. Research has focused on its potential to inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases .

Drug Development :
Given its biological activity, this compound is being explored in drug development processes. The ability to modify the thiazole and biphenyl components opens avenues for synthesizing analogs with improved efficacy and reduced side effects .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Thiazole DerivativesMedicinal ChemistryDemonstrated significant apoptosis induction in cancer cell lines.
Synthesis of Novel OLED MaterialsMaterials ScienceEnhanced charge transport properties observed with biphenyl-thiazole compounds.
Enzyme Inhibition by Thiazole CompoundsBiochemical ResearchEffective inhibition of key metabolic enzymes linked to cancer progression.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Features of Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate and Analogues

Compound Name / ID Core Structure Key Substituents Synthesis Method Yield Melting Point (°C) Biological Activity
This compound Thiazole ring with biphenylamino group Biphenylamino, ethyl acetate DEAD reaction in ethyl acetate 31%* 217–219* Not explicitly reported†
Ethyl 2-[2-substituted-4-(thiophen-2-yl)thiazol-5-yl] acetates (5a-5k) Thiazole with thiophene and substituted phenylamino Thiophene, para-halogen phenylamino Microwave-assisted synthesis High‡ N/R Anti-inflammatory, analgesic, antioxidant
Compound 21 (Ethyl 2-(2-(2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinyl)thiazol-4(5H)-ylidene)acetate) Bis-thiazole system with sulfonamido and hydrazine Sulfonamido, hydrazine, ethyl acetate DEAD reaction in ethyl acetate 31% 217–219 N/R
Compound 8i (Ethyl 2-{2-tert-butyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}acetate) Thiazole with trifluoromethylphenyl and tert-butyl Trifluoromethylphenyl, tert-butyl, thioether Cs₂CO₃-mediated alkylation N/R N/R PPAR modulation (inferred)

*Data from compound 21 (structurally closest analogue) . †Biological activity inferred from analogues (e.g., biphenyl groups in suggest angiotensin receptor targeting). N/R = Not reported in evidence.

Functional Group Impact on Activity

  • Biphenyl vs. However, thiophene derivatives exhibit notable anti-inflammatory activity, particularly with para-halogen substituents (e.g., 5c, 5g–5j), suggesting electron-withdrawing groups enhance bioactivity .
  • Sulfonamido and Hydrazine Moieties : Compound 21 () includes a sulfonamido group, which is associated with enzyme inhibition (e.g., carbonic anhydrase) and antibacterial activity. The hydrazine linker in compound 21 may confer chelating properties, differing from the target compound’s simpler acetamide chain.
  • Synthetic Efficiency : Microwave-assisted synthesis () achieves higher yields and shorter reaction times compared to traditional methods (e.g., 31% yield for compound 21 via DEAD reaction) .

Physicochemical and Spectral Comparisons

  • Melting Points : The target compound’s closest analogue (compound 21) has a melting point of 217–219°C, indicative of high crystallinity and stability . Thiophene derivatives () lack reported melting points, but their synthesis via microwave methods suggests improved purity.
  • IR Spectral Data : Compound 21 shows N-H stretches at 3168–3227 cm⁻¹, consistent with hydrazine and sulfonamido groups, while the target compound’s IR would likely feature similar N-H and ester C=O stretches (~1700 cm⁻¹) .

Biological Activity

Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate, with the CAS number 1092959-61-9, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

This compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC19H18N2O2S
Molecular Weight338.42 g/mol
Purity≥ 95%
CAS Number1092959-61-9

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with biphenyl amines. The process often includes various steps such as condensation and esterification, leading to the formation of the target compound. Specific synthetic routes can vary based on the desired purity and yield.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 6.10 μM to 25.9 μM across different cell types, indicating a promising therapeutic index against cancers such as breast and prostate cancer .

The biological activity of thiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer progression. These compounds have been shown to target protein kinases like EGFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The presence of electron-withdrawing groups in thiazole rings enhances their biological activity by increasing lipophilicity and improving cell membrane permeability.

Antimicrobial Activity

Thiazole derivatives have also exhibited antimicrobial properties. For example, compounds structurally similar to this compound have been reported to reduce the survival of intracellular pathogens while maintaining low toxicity to mammalian cells . This suggests potential applications in developing new antimicrobial agents.

Case Studies

Several case studies have investigated the biological activity of thiazole derivatives:

  • Antitumor Efficacy : A study evaluated a series of thiazole derivatives against various cancer cell lines, reporting IC50 values as low as 6.10 μM for MCF-7 cells. These findings indicate that modifications in the thiazole structure can significantly enhance anticancer activity .
  • Antimicrobial Properties : Research on thiazole compounds has shown that they can induce significant ultrastructural changes in treated pathogens, leading to increased cell death rates while sparing mammalian cells from toxicity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the thiazole ring play a crucial role in determining biological activity. Compounds with more lipophilic substituents generally exhibited enhanced efficacy against target cells .

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